molecular formula C14H24N2O2 B5402027 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol

Cat. No.: B5402027
M. Wt: 252.35 g/mol
InChI Key: VZAPXSMHBRWXON-UHFFFAOYSA-N
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Description

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenol with a dimethylaminoethyl-methylamino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of products depending on the substituents introduced.

Scientific Research Applications

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[2-(dimethylamino)ethyl]methylamino]ethanol
  • **2-(dimethylamino)ethyl methacrylate
  • **4-dimethylaminopyridine

Uniqueness

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-5-18-14-10-12(6-7-13(14)17)11-16(4)9-8-15(2)3/h6-7,10,17H,5,8-9,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAPXSMHBRWXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN(C)CCN(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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